![molecular formula C9H10N2O B086127 Benzoxazole, 2-(dimethylamino)- CAS No. 13858-89-4](/img/structure/B86127.png)
Benzoxazole, 2-(dimethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole, 2-(dimethylamino)- is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the class of benzoxazoles, which are known for their unique physical and chemical properties.
Wirkmechanismus
The mechanism of action of Benzoxazole, 2-(dimethylamino)- is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by disrupting their cell membranes. Additionally, its fluorescent properties are thought to be due to its ability to bind to specific biomolecules, leading to changes in its fluorescence intensity.
Biochemical and Physiological Effects:
Benzoxazole, 2-(dimethylamino)- has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, its fluorescent properties have been utilized for the detection of various biomolecules in biological samples, including DNA and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Benzoxazole, 2-(dimethylamino)- in lab experiments is its unique physical and chemical properties, which make it a versatile compound for various applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Benzoxazole, 2-(dimethylamino)-. One potential direction is the development of new antibiotics and antifungal agents based on the structure of this compound. Additionally, its fluorescent properties may be further utilized for the detection of various biomolecules in biological samples. Finally, the potential toxicity of this compound may be further investigated to determine its suitability for various applications.
Conclusion:
Benzoxazole, 2-(dimethylamino)- is a promising compound with significant potential for various scientific applications. Its unique physical and chemical properties, as well as its antibacterial and antifungal properties, make it a promising candidate for the development of new antibiotics and antifungal agents. Additionally, its fluorescent properties have been utilized for the detection of various biomolecules in biological samples. However, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
Benzoxazole, 2-(dimethylamino)- can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-aminophenol with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain pure Benzoxazole, 2-(dimethylamino)-.
Wissenschaftliche Forschungsanwendungen
Benzoxazole, 2-(dimethylamino)- has been extensively studied for its potential applications in various scientific fields. It has been found to have significant antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. Additionally, Benzoxazole, 2-(dimethylamino)- has been shown to have potential as a fluorescent probe for the detection of various biomolecules, including DNA and proteins.
Eigenschaften
CAS-Nummer |
13858-89-4 |
---|---|
Molekularformel |
C9H10N2O |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
N,N-dimethyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C9H10N2O/c1-11(2)9-10-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3 |
InChI-Schlüssel |
VYLUUNJZSOFGRJ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC2=CC=CC=C2O1 |
Kanonische SMILES |
CN(C)C1=NC2=CC=CC=C2O1 |
Andere CAS-Nummern |
13858-89-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.